molecular formula C24H28N2O4S B11312933 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide

Cat. No.: B11312933
M. Wt: 440.6 g/mol
InChI Key: QWFKCZCNSVVRGE-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The 2-methoxyethyl and 4,5-dimethyl groups are introduced through alkylation reactions.

    Sulfonylation: The 4-methylphenylsulfonyl group is added via a sulfonylation reaction using sulfonyl chloride.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Catalysis: As a ligand, it can stabilize transition states and lower activation energy in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-chlorobenzamide
  • **N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-fluorobenzamide

Uniqueness

    Structural Differences: The presence of different substituents on the benzamide group (e.g., methyl vs. chloro or fluoro) can significantly alter the compound’s reactivity and applications.

    Reactivity: The specific arrangement of functional groups in N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide provides unique reactivity patterns not seen in its analogs.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-16-10-12-20(13-11-16)31(28,29)22-18(3)19(4)26(14-15-30-5)23(22)25-24(27)21-9-7-6-8-17(21)2/h6-13H,14-15H2,1-5H3,(H,25,27)

InChI Key

QWFKCZCNSVVRGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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